Technical Whitepaper: Mass Spectrometry and Structural Elucidation of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine
Technical Whitepaper: Mass Spectrometry and Structural Elucidation of 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine
Executive Summary
The engineering of conformationally constrained peptidomimetics relies heavily on versatile, multi-functionalized building blocks. 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine (CAS: 890849-78-2)[1] is a highly specialized intermediate utilized in advanced organic synthesis and drug discovery. By tethering a protected amino acid moiety to a piperidine pharmacophore via an allyl linkage, this molecule offers orthogonal functionalization points. This whitepaper provides a rigorous breakdown of its exact mass, physicochemical properties, synthetic origins, and self-validating analytical protocols for researchers in pharmaceutical development.
Chemical Identity & Structural Deconstruction
To accurately calculate the exact mass, we must first deconstruct the molecule’s IUPAC nomenclature: tert-butyl 4-[(E)-3-benzyloxycarbonylamino-4-methoxy-4-oxo-but-2-enyl]piperidine-1-carboxylate[2].
The molecule is composed of four distinct functional domains:
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Piperidine Core ( C5H9N ): A cyclic secondary amine serving as the primary structural scaffold.
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Boc Protecting Group ( C5H9O2 ): A tert-butyloxycarbonyl group protecting the piperidine nitrogen, rendering it stable to catalytic hydrogenation but labile to strong acids.
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Cbz-Protected Amino Ester ( C12H12NO4 ): A benzyloxycarbonyl (Cbz) protected primary amine coupled with a methyl ester. The Cbz group is acid-stable but highly susceptible to hydrogenolysis.
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Allyl/Alkenyl Linkage ( C1H2 net addition bridging the core and ester): The (E)-geometry double bond rigidifies the structure and provides a site for potential cross-metathesis.
The synthesis of this complex architecture is typically achieved via a Horner-Wadsworth-Emmons (HWE) olefination. The precursor, methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate[3], reacts with 1-Boc-piperidine-4-acetaldehyde under basic conditions. The thermodynamic control of the HWE reaction selectively yields the (E)-alkene isomer[2].
Quantitative Physicochemical & Mass Spectrometry Data
Based on the structural formula C23H32N2O6 [1], the exact mass and molecular weight are calculated using monoisotopic masses (C=12.0000, H=1.0078, N=14.0031, O=15.9949) and standard atomic weights, respectively.
Table 1: Mass Spectrometry & Physicochemical Profile
| Property | Value | Causality / Significance |
| Molecular Formula | C23H32N2O6 | Confirmed via elemental composition[4]. |
| Average Molecular Weight | 432.51 g/mol | Used for bulk stoichiometric calculations[4]. |
| Monoisotopic Exact Mass | 432.2260 Da | The target mass for High-Resolution Mass Spectrometry (HRMS). |
| Expected [M+H]+ | 433.2333 m/z | Primary ionization species in positive ESI mode. |
| Expected [M+Na]+ | 455.2158 m/z | High oxygen content (6 atoms) strongly chelates sodium ions. |
| CAS Registry Number | 890849-78-2 | Unique identifier for regulatory compliance[5]. |
Mechanistic Logic: Orthogonal Deprotection Strategy
The true utility of this molecule lies in its orthogonal protecting groups. The Boc and Cbz groups respond to entirely different chemical stimuli, allowing chemists to selectively unveil specific amines without disturbing the rest of the molecule.
Crucial Expert Insight: While the Cbz group is traditionally removed via catalytic hydrogenation ( H2 , Pd/C), applying this condition to this specific molecule will also reduce the internal allyl double bond to an alkane. If the alkene must be preserved, alternative Cbz-cleavage reagents (e.g., TMSI) must be carefully calibrated to avoid inadvertently stripping the Boc group.
Orthogonal deprotection pathways for 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine.
Self-Validating Experimental Protocols
Protocol A: High-Resolution LC-MS/MS Characterization
To verify the exact mass and structural integrity of a synthesized or purchased batch, use this self-validating LC-MS/MS workflow. The protocol relies on the diagnostic fragmentation of the Boc group.
Step 1: Sample Preparation
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Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (MeCN).
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Dilute to a final working concentration of 1 µg/mL in 50:50 H2O :MeCN containing 0.1% Formic Acid to promote protonation.
Step 2: Chromatographic Separation
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Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
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Mobile Phase: (A) 0.1% Formic Acid in H2O ; (B) 0.1% Formic Acid in MeCN.
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Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min. The high lipophilicity of the Boc and Cbz groups will result in late elution (typically >3.5 min).
Step 3: HRMS Acquisition & Self-Validation
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Operate the Q-TOF or Orbitrap in ESI+ mode.
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Primary Validation: Extract the [M+H]+ ion at m/z 433.2333 ( ± 5 ppm).
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Secondary Validation (MS/MS): Isolate the 433.23 precursor and apply Collision-Induced Dissociation (CID) at 15-20 eV. Look for a dominant product ion at m/z 333.18. This exact -100 Da neutral loss corresponds to the simultaneous expulsion of isobutylene (56 Da) and CO2 (44 Da), definitively proving the presence and position of the intact Boc group.
Protocol B: Selective Boc Deprotection
This protocol isolates the piperidine secondary amine while leaving the Cbz-protected amino acid intact.
Step 1: Reaction Setup
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Dissolve 1.0 mmol of the compound in 8.0 mL of anhydrous Dichloromethane (DCM).
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Cool the reaction flask to 0°C using an ice bath to prevent unwanted side reactions.
Step 2: Acidic Cleavage
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Dropwise, add 2.0 mL of Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.
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Causality: The strong acid protonates the tert-butyl oxygen, driving the elimination of the stable tert-butyl cation and subsequent decarboxylation.
Step 3: Self-Validating Reaction Monitoring
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After 2 hours at room temperature, spot the reaction mixture alongside the starting material on a silica TLC plate.
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Develop the plate and stain with Ninhydrin solution , followed by gentle heating.
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Validation: The starting material will not stain (all amines are protected). The newly formed product will instantly turn a deep purple/blue, confirming the successful unmasking of the secondary piperidine amine.
Step 4: Workup
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Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to form an azeotrope that efficiently removes residual, tightly bound TFA, yielding the TFA-salt of the product.
References
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NextSDS Chemical Substance Database. 1-N-BOC-4-(3-CBZ-AMINO-3-METHOXYCARBONYLALLYL)-PIPERIDINE. NextSDS. URL:[Link]
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Kanto Chemical Co., Inc. General Catalog of Kanto Reagents. Kanto Chemical. URL: [Link]
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ChemSrc Precursor Database. methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate. ChemSrc. URL:[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. CAS 890849-78-2: tert-butilo 4-[(E)-3-benzyloxi-carbonilam… [cymitquimica.com]
- 3. CAS#:100945-15-1 | methyl ([(benzyloxy)carbonyl]amino)-(dimethoxyphosphoryl)acetate | Chemsrc [chemsrc.com]
- 4. KANTO CHEMICAL CO.,INC. [cica-catalog.kanto.co.jp]
- 5. nextsds.com [nextsds.com]
